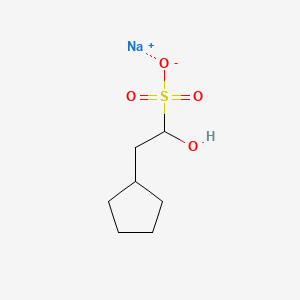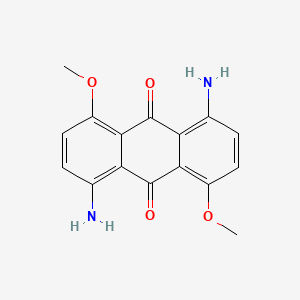
3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone is a flavonoid compound characterized by its multiple hydroxyl and methoxy groups Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone typically involves the methylation of quercetin derivatives. One common method includes the selective O-methylation of quercetin using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The carbonyl group in the flavone structure can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to dihydroflavones.
Substitution: Formation of various substituted flavones depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Potential therapeutic agent for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of dietary supplements and cosmetics due to its bioactive properties .
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress. Additionally, it can interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its anti-inflammatory and antimicrobial effects .
Comparación Con Compuestos Similares
- 3’,4’,5,7-Tetrahydroxy-3-methoxyflavone
- 3’,4’,5,6-Tetrahydroxy-3,7-dimethoxyflavone
- 3’,5’-Dimethoxy-3,4’,5,7-tetrahydroxyflavone
Uniqueness: 3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with biological targets. This structural variation can result in different pharmacological properties compared to its analogs .
Propiedades
Número CAS |
4988-22-1 |
|---|---|
Fórmula molecular |
C17H14O8 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O8/c1-23-15-11(21)6-10(20)12-13(22)17(24-2)14(25-16(12)15)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3 |
Clave InChI |
RRYQDECFPVYHLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


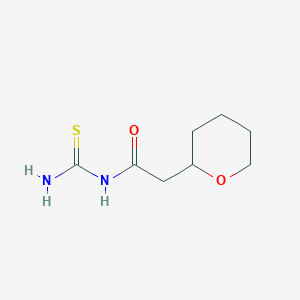
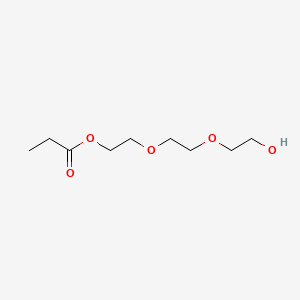

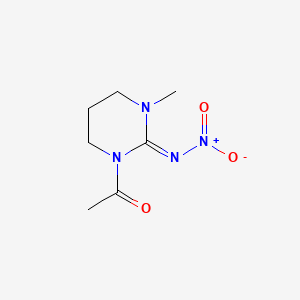
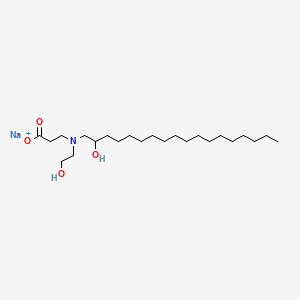
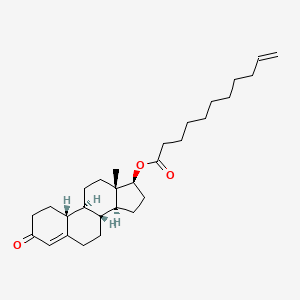
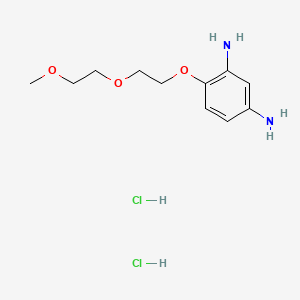
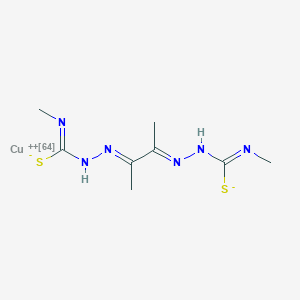

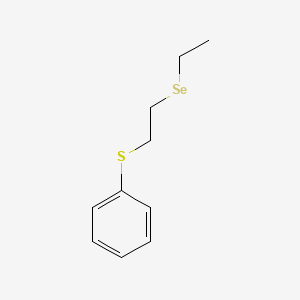
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

